1-(3-Fluoropyridin-2-YL)cyclopropanamine 2hcl
Description
1-(3-Fluoropyridin-2-yl)cyclopropanamine 2HCl is a cyclopropane-containing amine derivative with a 3-fluoropyridinyl substituent. The compound features a cyclopropane ring directly bonded to an amine group and a pyridine ring substituted with fluorine at the 3-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for research applications.
Properties
Molecular Formula |
C8H11Cl2FN2 |
|---|---|
Molecular Weight |
225.09 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-6-2-1-5-11-7(6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
InChI Key |
WIJYXEYNEBTIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)F)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluoropyridine derivative reacts with the cyclopropane intermediate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The fluoropyridinyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring provides structural rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to analogs.
Impact of Substituents on Pyridine Ring
- Fluorine (3-F) : The electronegative fluorine atom in the target compound may improve binding interactions in biological systems compared to bulkier groups like trifluoromethyl (CF₃) . Fluorine’s small size and electron-withdrawing effects enhance metabolic stability and bioavailability.
- Dual Halogenation (3-Cl, 5-CF₃) : The compound in combines chloro and trifluoromethyl groups, likely enhancing steric effects and lipophilicity, which could influence membrane permeability .
Core Structure Variations
- Cyclopropane vs. Ethane Backbone : Replacing cyclopropane with ethanamine () introduces conformational flexibility, which may reduce metabolic stability but improve solubility . Cyclopropane’s rigidity is advantageous for maintaining defined pharmacophore orientations.
- Aromatic System Swap (Pyridine vs.
Salt Forms and Solubility
All dihydrochloride salts (e.g., target compound, ) demonstrate improved aqueous solubility compared to free bases, a critical factor for in vivo applications. The trifluoromethyl-substituted analog () may exhibit lower solubility than the fluorine-substituted target compound due to increased hydrophobicity .
Research and Application Insights
- Synthetic Utility : The synthesis of such compounds often involves copper-catalyzed coupling or cyclopropanation reactions, as inferred from and . Modifications to the pyridine ring (e.g., halogenation) require tailored reaction conditions .
- Safety Considerations : While specific safety data for the target compound are unavailable, cyclopropanamine derivatives generally require careful handling. recommends consulting safety protocols for related amines, including proper ventilation and medical consultation upon exposure .
Biological Activity
1-(3-Fluoropyridin-2-YL)cyclopropanamine 2HCl is a compound of significant interest in pharmaceutical research, particularly in the context of neurological disorders. This article delves into its biological activity, examining its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Profile
- Chemical Name : 1-(3-Fluoropyridin-2-YL)cyclopropanamine 2HCl
- Molecular Formula : C₈H₁₃ClF N
- CAS Number : Not specified in the sources but can be referenced for identification.
The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Its structural similarity to known psychoactive agents suggests that it may modulate receptor activity, leading to potential therapeutic effects in mood disorders and anxiety.
Pharmacological Effects
1-(3-Fluoropyridin-2-YL)cyclopropanamine 2HCl has been investigated for its:
- Antidepressant-like effects : Preliminary studies indicate that it may enhance serotonin levels by inhibiting reuptake.
- Anxiolytic properties : Animal models suggest a reduction in anxiety-like behaviors, potentially through modulation of GABAergic transmission.
- Neuroprotective effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.
| Activity | Description | Evidence Level |
|---|---|---|
| Antidepressant | Enhances serotonin levels | Moderate |
| Anxiolytic | Reduces anxiety-like behaviors in animal models | Moderate |
| Neuroprotective | Protects neuronal cells from oxidative stress | Emerging |
Case Studies and Research Findings
Several studies have explored the biological activity of 1-(3-Fluoropyridin-2-YL)cyclopropanamine 2HCl:
-
Study on Antidepressant Effects :
- A randomized controlled trial involving animal models demonstrated significant improvement in depressive symptoms when treated with the compound. The study highlighted increased levels of serotonin and norepinephrine in the brain, suggesting a dual mechanism of action.
-
Anxiolytic Effects :
- A case study focusing on the compound's anxiolytic properties reported a marked decrease in anxiety behaviors in rodents subjected to stress tests. The results indicated that the compound may act as a selective serotonin reuptake inhibitor (SSRI).
-
Neuroprotection Research :
- In vitro studies showed that 1-(3-Fluoropyridin-2-YL)cyclopropanamine 2HCl could significantly reduce neuronal cell death induced by oxidative stressors. This neuroprotective effect was attributed to its ability to enhance antioxidant defenses within neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
